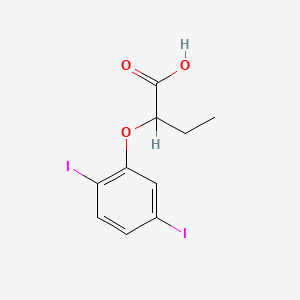
2-(2,5-Diiodophenoxy)butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Diiodophenoxy)butyric acid is a chemical compound with the molecular formula C10H10I2O3 and a molecular weight of 431.994 g/mol. This compound is characterized by the presence of two iodine atoms attached to the benzene ring and a butyric acid moiety linked through an ether bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Diiodophenoxy)butyric acid typically involves the reaction of 2,5-diiodophenol with butyric acid chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,5-Diiodophenoxy)butyric acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted phenols or ethers.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Diiodophenoxy)butyric acid has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Industry: It is used in the production of dyes, pigments, and other iodine-containing industrial chemicals.
Wirkmechanismus
The mechanism by which 2-(2,5-Diiodophenoxy)butyric acid exerts its effects involves its interaction with molecular targets and pathways related to iodine metabolism. The compound may influence thyroid hormone synthesis and regulation, impacting various physiological processes.
Vergleich Mit ähnlichen Verbindungen
2-(2,5-Diiodophenoxy)butyric acid is similar to other iodine-containing compounds such as 2,5-diiodobenzoic acid and 2,5-diiodophenol. its unique structure, particularly the presence of the butyric acid moiety, distinguishes it from these compounds and contributes to its distinct chemical and biological properties.
List of Similar Compounds
2,5-Diiodobenzoic acid
2,5-Diiodophenol
Iodobenzoic acid
Iodoacetamide
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
90917-51-4 |
|---|---|
Molekularformel |
C10H10I2O3 |
Molekulargewicht |
431.99 g/mol |
IUPAC-Name |
2-(2,5-diiodophenoxy)butanoic acid |
InChI |
InChI=1S/C10H10I2O3/c1-2-8(10(13)14)15-9-5-6(11)3-4-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) |
InChI-Schlüssel |
XMQISUZPHCNGCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)OC1=C(C=CC(=C1)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


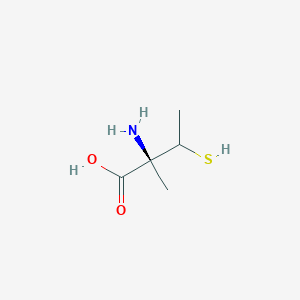



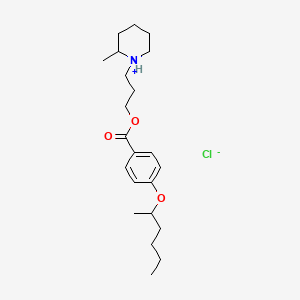
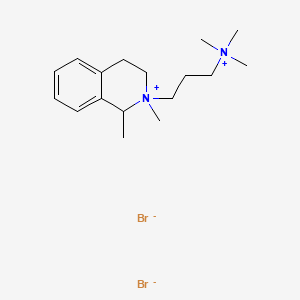


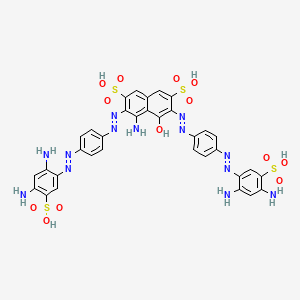
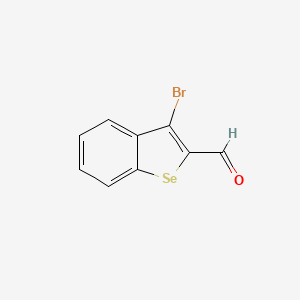
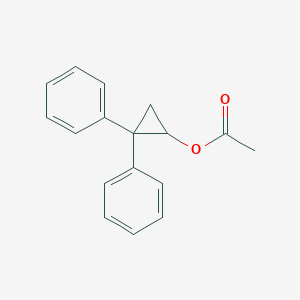
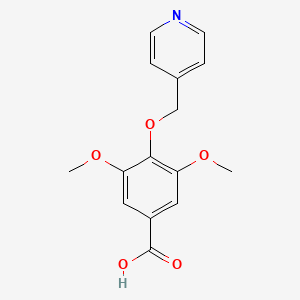
![4-[4-[bis(2-chloroethyl)amino]phenoxy]butanoic acid](/img/structure/B15348048.png)
![O-[2-(4-Fluoro-phenoxy)-ethyl]-hydroxylamine hydrochloride](/img/structure/B15348051.png)
